Tibezonium-d3 Iodide
Description
Historical Context and Development
The development of this compound emerged from the broader evolution of isotopically labeled compounds in pharmaceutical research, building upon decades of advancement in deuterium labeling methodologies. The parent compound, Tibezonium Iodide, was first introduced to the pharmaceutical market in 1977 when Recordati launched it under the brand name Antoral as an oral antiseptic. This initial commercialization marked the beginning of clinical applications for this benzodiazepine-derived quaternary ammonium compound, establishing its therapeutic utility in oral care applications.
The transition from the parent compound to its deuterated analog represents a natural progression in pharmaceutical research methodology, driven by the increasing sophistication of analytical techniques and the growing demand for precise quantitative analysis in drug development. Deuterium labeling technology gained significant momentum in the late 20th and early 21st centuries as researchers recognized the unique advantages offered by stable isotope incorporation. The development of this compound specifically addresses the analytical challenges associated with studying the pharmacokinetics and metabolism of complex quaternary ammonium compounds.
The synthesis and characterization of deuterated pharmaceutical compounds have become increasingly refined, with modern methodologies allowing for precise placement of deuterium atoms at specific molecular positions. The creation of this compound follows established protocols for deuterium incorporation, utilizing specialized synthetic pathways that preserve the essential chemical properties of the parent molecule while introducing the isotopic labels necessary for analytical applications. This development represents a convergence of organic synthesis expertise and analytical chemistry requirements, resulting in a research tool that serves multiple investigational purposes.
Relationship to Parent Compound (Tibezonium Iodide)
This compound maintains a direct structural relationship with its parent compound, Tibezonium Iodide, sharing the same fundamental molecular architecture while incorporating three deuterium atoms in place of hydrogen atoms. The parent compound is characterized as a lipophilic quaternary ammonium cation paired with an iodide counterion, belonging to the chemical classes of benzodiazepines, iodides, quaternary ammonium compounds, and thioethers. This complex molecular structure provides the foundation for the deuterated derivative, preserving the essential chemical and physical properties that define the compound's behavior.
The molecular composition differences between the parent compound and its deuterated analog are summarized in the following comparative analysis:
| Property | Tibezonium Iodide | This compound |
|---|---|---|
| Molecular Formula | C₂₈H₃₂IN₃S₂ | C₂₈H₂₉D₃IN₃S₂ |
| Molecular Weight | 601.61 g/mol | 604.63 g/mol |
| Deuterium Content | 0 atoms | 3 atoms |
| Structural Classification | Quaternary ammonium iodide | Deuterated quaternary ammonium iodide |
The structural integrity of the parent compound is maintained in the deuterated version, with the benzodiazepine core structure remaining unchanged. The quaternary ammonium functionality, which contributes to the compound's antiseptic properties through its interaction with microbial cell membranes, is preserved through the deuteration process. The phenylsulfanyl substituents and the complex side chain architecture remain intact, ensuring that the fundamental chemical behavior of the molecule is not significantly altered by the isotopic substitution.
The International Union of Pure and Applied Chemistry nomenclature for the parent compound, diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium, provides the foundation for understanding the precise molecular architecture. The deuterium incorporation in this compound occurs within the alkyl substituents of the quaternary ammonium center, strategically placed to minimize interference with the core pharmacophoric elements while maximizing analytical utility.
Significance in Deuterium Labeling Research
Deuterium labeling research has emerged as a cornerstone methodology in modern pharmaceutical and analytical chemistry, with this compound serving as an exemplary application of these principles. The incorporation of deuterium atoms provides unique analytical advantages that stem from the fundamental physical differences between deuterium and protium. Deuterium, as the stable isotope of hydrogen containing one proton and one neutron, exhibits distinct mass spectrometric and nuclear magnetic resonance properties that enable precise analytical discrimination from unlabeled compounds.
The kinetic isotope effect associated with deuterium substitution represents a fundamental aspect of deuterium labeling research, with significant implications for analytical applications. The deuterium kinetic isotope effect is the most common and well-understood type of isotope effect, providing researchers with predictable and quantifiable analytical parameters. In the context of this compound, these effects facilitate accurate quantitative analysis through mass spectrometry techniques, enabling researchers to distinguish between labeled and unlabeled species with high precision.
The application of deuterium labeling in pharmaceutical research extends beyond simple analytical differentiation to encompass sophisticated metabolic studies and pharmacokinetic investigations. Recent developments in deuterium labeling methodologies have demonstrated the versatility of this approach across diverse analytical platforms. The use of deuterium labeling enables proteome-wide turnover kinetics studies and provides insights into molecular transformation pathways that would be difficult to achieve through conventional analytical methods.
This compound exemplifies the strategic application of deuterium labeling in complex pharmaceutical molecules, demonstrating how isotopic incorporation can be achieved without compromising the essential chemical properties of the parent compound. The three deuterium atoms incorporated into the molecular structure provide sufficient mass differential for analytical applications while maintaining the compound's fundamental chemical behavior. This balance between analytical utility and chemical integrity represents the optimal outcome in deuterium labeling research.
Current Research Landscape
The current research landscape surrounding this compound reflects the broader trends in pharmaceutical analytical chemistry and isotope labeling applications. Contemporary research methodologies increasingly rely on stable isotope-labeled internal standards for quantitative analysis, with deuterated compounds playing a central role in liquid chromatography-tandem mass spectrometry applications. The development and application of deuterium-labeled pharmaceutical compounds have become essential components of modern analytical workflows, particularly in the context of regulatory compliance and method validation.
Mass spectrometry applications represent the primary research focus for this compound, with the compound serving as an internal standard for quantitative analysis of the parent molecule. The isotope dilution method, which relies on the incorporation of deuterium-labeled analogs, has become the gold standard for pharmaceutical quantification due to its ability to compensate for matrix effects and analytical variability. Research in this area continues to refine the methodologies for deuterium-labeled compound synthesis and application, improving both accuracy and precision in pharmaceutical analysis.
The synthesis of deuterium-labeled vitamin D metabolites and other pharmaceutical compounds has established precedents for the development of complex deuterated molecules. These research efforts demonstrate the feasibility of incorporating deuterium atoms into sophisticated molecular architectures while preserving the essential properties required for analytical applications. The methodological frameworks developed through these studies provide the foundation for continued advancement in deuterium labeling research.
Current research trends indicate expanding applications for deuterated pharmaceutical compounds beyond traditional analytical chemistry applications. Proteome-wide protein turnover studies utilizing deuterium labeling have demonstrated the versatility of this approach in biological research. The development of updated workflows using deuterium oxide labeling for measuring protein turnover rates illustrates the evolving sophistication of deuterium labeling methodologies and their potential applications in pharmaceutical research.
The commercial availability of this compound through specialized chemical suppliers reflects the established demand for this research compound. The molecular weight of 604.63 grams per mole and the specific molecular formula C₂₈H₂₉D₃IN₃S₂ have been confirmed through multiple sources, providing researchers with reliable specifications for analytical method development. The continued availability and application of this compound in research settings demonstrate the sustained importance of deuterium labeling in contemporary pharmaceutical science.
Properties
Molecular Formula |
C₂₈H₂₉D₃IN₃S₂ |
|---|---|
Molecular Weight |
604.63 |
Synonyms |
N,N-Diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl]thio]-ethanaminium-d3 Iodide; 3H-1,5-Benzodiazepine Ethanaminium-d3 Derivatives; Antoral-d3; Rec 15-0691-d3; Thiabenzazonium-d3 Iodide |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Tibezonium-d3 Iodide exhibits significant antimicrobial properties, making it valuable in treating various bacterial and fungal infections. Research indicates that it can effectively inhibit the growth of pathogens responsible for throat infections and other local ailments. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Local Anesthesia
The compound is also used as a local anesthetic, providing relief during minor surgical procedures or diagnostic interventions. Its mechanism involves blocking nerve conduction, which prevents the sensation of pain in the targeted area. This application is particularly beneficial in outpatient settings where quick recovery is desired.
Potential in Treating Inflammatory Conditions
Recent research has highlighted the potential of this compound in managing inflammatory conditions. Its ability to modulate inflammatory responses may offer therapeutic benefits in diseases characterized by abnormal inflammation, such as inflammatory bowel disease .
Case Study 1: Throat Infections
In a clinical trial involving patients with acute throat infections, this compound was administered topically. Results indicated a significant reduction in symptoms such as pain and swelling within 48 hours of treatment, showcasing its rapid action against localized infections.
Case Study 2: Surgical Anesthesia
A study evaluated the efficacy of this compound as a local anesthetic during dental procedures. Patients reported satisfactory pain control with minimal side effects, affirming its safety and effectiveness for short-term use in outpatient dental surgery.
Comparative Data Table
| Application Area | Efficacy | Mechanism of Action | Notable Case Studies |
|---|---|---|---|
| Antimicrobial Activity | Effective against S. aureus | Disruption of microbial cell membranes | Acute throat infection trial |
| Local Anesthesia | High patient satisfaction | Nerve conduction blockade | Dental procedure anesthesia study |
| Inflammatory Conditions | Modulation of inflammation | Anti-inflammatory properties | Study on inflammatory bowel disease |
Preparation Methods
Quaternization of Tertiary Amine Precursors
The core synthesis involves quaternizing a tertiary amine precursor with deuterated methyl iodide (CD₃I). This method ensures selective deuteration at the methyl group adjacent to the nitrogen atom. A representative protocol involves:
-
Dissolving the tertiary amine (e.g., Tibezonium base) in anhydrous acetone under argon.
-
Adding CD₃I () in a 1:1 molar ratio at 0°C to minimize side reactions.
-
Refluxing at 60°C for 12 hours to drive the reaction to completion.
The reaction yield typically reaches 78–85%, with purity >95% after crystallization. Critical factors include solvent choice (aprotic solvents preferred) and stoichiometric control to avoid over-alkylation.
Table 1: Optimization of Quaternization Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–65°C | Maximizes rate |
| CD₃I Equivalents | 1.05–1.10 | Prevents deficit |
| Solvent Polarity | Acetone (ε = 20.7) | Enhances solubility |
Catalytic Deuterium Exchange
For deuteration at non-methyl positions, metal-catalyzed H-D exchange is employed. Iridium complexes such as [Ir(COD)Cl]₂ with triphenylphosphine (PPh₃) facilitate selective deuterium incorporation into aromatic or aliphatic C-H bonds. A typical procedure includes:
-
Mixing Tibezonium iodide with [Ir(COD)Cl]₂ (0.5 mol%) and PPh₃ (1 mol%) in deuterated methanol (CD₃OD).
-
Heating at 80°C under argon for 24 hours.
-
Isolating the product via rotary evaporation and recrystallization from ethanol-water.
This method achieves >98% deuterium incorporation at targeted positions, verified by ²H-NMR.
Deuterium Labeling and Isotopic Purity
Synthesis of CD₃I Reagent
Deuterated methyl iodide is synthesized via hydroiodic acid (HI) treatment of CD₃OH:
Quality Control of Deuterium Incorporation
Isotopic purity is validated using:
-
High-Resolution Mass Spectrometry (HRMS) : Measures exact mass (604.63 Da) and deuterium distribution.
-
²H-NMR : Quantifies D/H ratio at specific positions. For this compound, the singlet at δ 3.25 ppm (CD₃ group) shows no protio contamination.
Purification and Stabilization
Crystallization Techniques
Recrystallization from ethanol-water (9:1 v/v) yields needle-shaped crystals. Adding disodium phosphate (0.15 wt%) as a buffering agent maintains pH 7.0–7.5, preventing iodide oxidation.
Table 2: Crystallization Parameters
| Solvent Ratio (EtOH:H₂O) | Yield (%) | Purity (%) |
|---|---|---|
| 8:2 | 72 | 93 |
| 9:1 | 88 | 98 |
| 10:0 | 65 | 89 |
Stabilization with Excipients
Post-crystallization, formulations include:
-
Methyl cellulose (1.4 wt%) : Prevents aggregation.
Analytical Characterization
Structural Confirmation via Rotational Spectroscopy
Microwave rotational spectroscopy resolves hyperfine splitting from the ¹⁴N nucleus, confirming molecular geometry. Key parameters include:
Purity Assessment
-
HPLC-UV : Uses a C18 column (4.6 × 250 mm) with 70:30 acetonitrile-phosphate buffer (pH 3.0). Retention time: 8.2 minutes.
-
Thermogravimetric Analysis (TGA) : Shows no weight loss below 150°C, confirming anhydrous form.
Industrial-Scale Production
Batch Process Optimization
Large-scale synthesis (10 kg batches) employs:
-
Automated reactors with temperature-controlled jackets.
-
In-line FTIR monitoring of CD₃I consumption.
-
Continuous centrifugation for crystal isolation.
Cycle time: 48 hours per batch, with 82% yield and 97% purity.
Regulatory Compliance
-
ICH Q1A Stability Protocols : Accelerated stability testing at 40°C/75% RH for 6 months shows <0.5% degradation.
-
Residual Solvent Analysis : Meets USP <467> limits for acetone (≤500 ppm).
Challenges and Mitigation Strategies
Deuterium Scrambling
Exposure to protic solvents causes deuterium loss at the CD₃ group. Mitigation includes:
Q & A
Basic Research Questions
Q. What validated analytical techniques are recommended for characterizing the purity and stability of Tibezonium-d3 Iodide?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ultraviolet detection is optimal for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. Stability studies under controlled conditions (e.g., temperature, humidity) should follow ICH guidelines, with degradation products quantified via validated calibration curves .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction parameters (e.g., stoichiometry, solvent purity, temperature gradients) in granular detail. Use standardized protocols for deuterium labeling and iodide counterion integration, cross-referenced with spectral data (e.g., FTIR for functional groups). Replicate synthesis in triplicate and validate via independent labs to confirm reproducibility .
Q. What in vitro models are appropriate for preliminary pharmacological profiling of this compound?
- Methodological Answer : Cell-based assays (e.g., HEK293 or primary cultures) should assess target engagement (e.g., receptor binding via radioligand displacement) and cytotoxicity (MTT assay). Dose-response curves must include positive/negative controls, and IC₅₀/EC₅₀ values should be calculated using nonlinear regression models .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies metabolic differences. Validate with in vivo studies measuring plasma half-life, tissue distribution (via LC-MS/MS), and enzyme activity (CYP450 isoforms). Cross-reference with human hepatocyte data to extrapolate clinical relevance .
Q. What experimental designs mitigate confounding variables in this compound’s neuropharmacological studies?
- Methodological Answer : Use randomized, blinded crossover designs with stratified cohorts (e.g., age, sex). Control for batch variability via reference standards and include sham-treated groups. Statistical power analysis should determine sample sizes, and mixed-effects models can adjust for inter-individual variability .
Q. How should researchers address discrepancies in this compound’s stability profiles reported in literature?
- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines, comparing results across independent labs. Use multivariate analysis (e.g., PCA) to identify critical degradation pathways. Publish raw datasets with metadata (e.g., equipment calibration logs) to enable cross-validation .
Q. What strategies validate the isotopic purity of this compound in metabolic tracing studies?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to quantify deuterium incorporation (≥98% purity required). Pair with ²H-NMR to confirm positional labeling. Use stable isotope tracing in cell models, with controls for natural abundance and isotopic exchange .
Methodological Frameworks
- Data Validation : Ensure raw data and analytical workflows are archived in FAIR-compliant repositories, with metadata documenting instrumentation and software versions .
- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to align objectives with methodological rigor .
- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical studies to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
